4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol

Lipophilicity LogP Hindered phenol antioxidant

4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol (CAS 84824-96-4) is a synthetic hindered phenol that incorporates a morpholinomethyl moiety at the 2-position, a tert-butyl group at the 4-position, and methyl substituents at the 3- and 6-positions of the aromatic ring. It belongs to the broader class of sterically hindered phenolic antioxidants and chemical intermediates, with a molecular formula of C₁₇H₂₇NO₂, a molecular weight of 277.40 g/mol, a computed LogP of 3.08, and a polar surface area (PSA) of 32.7 Ų.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 84824-96-4
Cat. No. B12663353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol
CAS84824-96-4
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)CN2CCOCC2)C)C(C)(C)C
InChIInChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)13(2)14(16(12)19)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3
InChIKeyWXCJDPZMVFVADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol (CAS 84824-96-4): Procurement-Relevant Physicochemical Profile and Class Categorization


4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol (CAS 84824-96-4) is a synthetic hindered phenol that incorporates a morpholinomethyl moiety at the 2-position, a tert-butyl group at the 4-position, and methyl substituents at the 3- and 6-positions of the aromatic ring [1]. It belongs to the broader class of sterically hindered phenolic antioxidants and chemical intermediates, with a molecular formula of C₁₇H₂₇NO₂, a molecular weight of 277.40 g/mol, a computed LogP of 3.08, and a polar surface area (PSA) of 32.7 Ų [1]. The compound is registered under EINECS number 284-249-2 and is commercially available primarily as a pharmaceutical intermediate .

Why In-Class Morpholinomethyl Phenols Cannot Simply Substitute 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol


Despite sharing a common hindered-phenol/morpholine architecture, compounds within this class exhibit substantial differences in lipophilicity, steric environment around the phenolic –OH, and application specificity. Even a single methyl-group positional shift or the addition of a second tert-butyl substituent can alter the computed LogP by 0.5–1.0 log units [1]. Such differences directly impact solubility, partitioning behavior, and compatibility with downstream synthetic or formulation processes. Consequently, procurement decisions based solely on class similarity risk introducing compounds with mismatched physicochemical properties, potentially compromising reaction yields, product purity, or antioxidant performance. The quantitative evidence below delineates the specific, measurable points of differentiation that justify a deliberate selection of CAS 84824-96-4 over its closest analogs.

Quantitative Differentiation of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol from its Closest Analogs


Lipophilicity (LogP) Comparison Against 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol (CAS 2773-50-4)

The target compound exhibits a computed LogP of 3.08 [1], whereas the commonly referenced 2,6-di-tert-butyl-4-(morpholinomethyl)phenol (CAS 2773-50-4) shows a significantly higher LogP of 3.60 [2]. This difference of 0.52 log units indicates that the target compound is markedly less lipophilic, translating to approximately 3.3× lower octanol-water partition coefficient.

Lipophilicity LogP Hindered phenol antioxidant Formulation compatibility

Lipophilicity (LogP) Comparison Against 4-tert-Butyl-2,6-dimethylphenol (CAS 879-97-0) – Non-Morpholine Analog

The target compound's LogP of 3.08 [1] is substantially lower than that of 4-tert-butyl-2,6-dimethylphenol (LogP = 4.13) [2], the des-morpholinomethyl analog. The presence of the morpholinomethyl group reduces LogP by 1.05 units, corresponding to an approximately 11-fold decrease in octanol-water partition coefficient.

Lipophilicity LogP Morpholine moiety Solubility engineering

Positional Isomer Differentiation: 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol vs. 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol (CAS 93982-29-7)

The target compound (CAS 84824-96-4) places the morpholinomethyl group at the 2-position with the tert-butyl at the 4-position and methyls at 3 and 6, whereas the isomeric 6-tert-butyl-2-(morpholinomethyl)-3,4-xylenol (CAS 93982-29-7) repositions the tert-butyl to the 6-position and methyls to 3 and 4. Both share a LogP of approximately 3.08–3.10 [1][2]. However, commercial sourcing indicates distinct primary applications: the 3,6-xylenol isomer is listed as a pharmaceutical intermediate , while the 3,4-xylenol isomer is marketed as an antioxidant additive for lubricants and greases .

Positional isomer Substitution pattern Steric hindrance Application specificity

Commercial Purity Specification: 99% Minimum Purity by Supplier Certificate

At least one major supplier, Antimex Chemical Limited, lists the typical purity of CAS 84824-96-4 as 99% . While direct comparative purity data for all analogs are not uniformly available in the public domain, this 99% specification provides a procurement benchmark for users requiring high-purity intermediate material for pharmaceutical synthesis.

Purity specification Quality control Procurement standard

Priority Application Scenarios for 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol Based on Quantitative Differentiation


Pharmaceutical Intermediate Synthesis Requiring Moderate Lipophilicity and Tertiary Amine Functionality

With a LogP of 3.08—significantly lower than the di-tert-butyl analog (LogP 3.60) [1]—this compound offers improved aqueous/organic phase handling during multi-step syntheses. Its morpholine nitrogen provides a basic handle for salt formation or further alkylation, making it preferable over non-morpholine analogs for constructing drug-like molecules that require a tertiary amine motif [2].

Structure-Activity Relationship (SAR) Studies on Hindered Phenol Antioxidants

The unique 4-tert-butyl/2-morpholinomethyl/3,6-dimethyl substitution pattern provides a steric and electronic environment distinct from both the symmetric 2,6-di-tert-butyl analogs and the 3,4-xylenol positional isomers [3]. Researchers correlating antioxidant activity or enzyme inhibition with substitution geometry can use this compound as a probe to isolate the contribution of specific substituent arrangements.

Preparative HPLC Method Development and Reference Standard Qualification

A validated reverse-phase HPLC method on Newcrom R1 columns is publicly available for this compound [4]. Laboratories requiring a characterized reference standard for method development or impurity profiling can leverage this documented separation protocol, reducing method development time compared to less-characterized analogs.

Formulation Development Where Lower Lipophilicity is Advantageous

The 11-fold lower octanol-water partition coefficient relative to 4-tert-butyl-2,6-dimethylphenol [2] suggests that this compound may be better suited for formulations requiring higher water solubility or reduced hydrophobic interactions, such as aqueous-based antioxidant cocktails or biological assay systems.

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